Cas no 2098076-04-9 (Methyl 6-cyclopentylpyrimidine-4-carboxylate)

Methyl 6-cyclopentylpyrimidine-4-carboxylate is a pyrimidine derivative with a cyclopentyl substituent at the 6-position and a methyl ester group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its pyrimidine core offers structural rigidity, while the cyclopentyl group enhances lipophilicity, potentially improving bioavailability in drug design. The methyl ester functionality provides a reactive handle for further derivatization, such as hydrolysis or amidation. The compound’s well-defined structure and synthetic utility make it valuable for researchers exploring heterocyclic chemistry and medicinal chemistry applications. It is typically handled under standard laboratory conditions, requiring appropriate storage and handling to maintain stability.
Methyl 6-cyclopentylpyrimidine-4-carboxylate structure
2098076-04-9 structure
Product name:Methyl 6-cyclopentylpyrimidine-4-carboxylate
CAS No:2098076-04-9
MF:C11H14N2O2
MW:206.241062641144
CID:5728160
PubChem ID:122239237

Methyl 6-cyclopentylpyrimidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • F1967-7894
    • methyl 6-cyclopentylpyrimidine-4-carboxylate
    • starbld0023229
    • AKOS040812224
    • 2098076-04-9
    • 4-Pyrimidinecarboxylic acid, 6-cyclopentyl-, methyl ester
    • Methyl 6-cyclopentylpyrimidine-4-carboxylate
    • Inchi: 1S/C11H14N2O2/c1-15-11(14)10-6-9(12-7-13-10)8-4-2-3-5-8/h6-8H,2-5H2,1H3
    • InChI Key: JNGPWONWJMZNPS-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC(C2CCCC2)=NC=N1)=O

Computed Properties

  • Exact Mass: 206.105527694g/mol
  • Monoisotopic Mass: 206.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.1Ų
  • XLogP3: 2

Experimental Properties

  • Density: 1.163±0.06 g/cm3(Predicted)
  • Boiling Point: 335.4±30.0 °C(Predicted)
  • pka: -0.19±0.18(Predicted)

Methyl 6-cyclopentylpyrimidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M295276-1g
methyl 6-cyclopentylpyrimidine-4-carboxylate
2098076-04-9
1g
$ 660.00 2022-06-04
Life Chemicals
F1967-7894-1g
methyl 6-cyclopentylpyrimidine-4-carboxylate
2098076-04-9 95%+
1g
$466.0 2023-09-06
Life Chemicals
F1967-7894-10g
methyl 6-cyclopentylpyrimidine-4-carboxylate
2098076-04-9 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F1967-7894-0.25g
methyl 6-cyclopentylpyrimidine-4-carboxylate
2098076-04-9 95%+
0.25g
$419.0 2023-09-06
TRC
M295276-500mg
methyl 6-cyclopentylpyrimidine-4-carboxylate
2098076-04-9
500mg
$ 435.00 2022-06-04
Life Chemicals
F1967-7894-2.5g
methyl 6-cyclopentylpyrimidine-4-carboxylate
2098076-04-9 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F1967-7894-0.5g
methyl 6-cyclopentylpyrimidine-4-carboxylate
2098076-04-9 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F1967-7894-5g
methyl 6-cyclopentylpyrimidine-4-carboxylate
2098076-04-9 95%+
5g
$1398.0 2023-09-06
TRC
M295276-100mg
methyl 6-cyclopentylpyrimidine-4-carboxylate
2098076-04-9
100mg
$ 115.00 2022-06-04

Additional information on Methyl 6-cyclopentylpyrimidine-4-carboxylate

Methyl 6-cyclopentylpyrimidine-4-carboxylate (CAS No. 2098076-04-9): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 6-cyclopentylpyrimidine-4-carboxylate (CAS No. 2098076-04-9) is a significant intermediate in the realm of pharmaceutical chemistry, playing a pivotal role in the synthesis of various bioactive compounds. This compound, characterized by its unique structural framework, has garnered considerable attention due to its versatility and utility in drug development. The presence of a cyclopentyl group and a pyrimidine core makes it an attractive scaffold for medicinal chemists seeking to design novel therapeutic agents.

The molecular structure of Methyl 6-cyclopentylpyrimidine-4-carboxylate consists of a pyrimidine ring substituted at the 6-position with a cyclopentyl moiety and at the 4-position with a carboxylate ester group. This configuration provides a rich platform for further functionalization, enabling the creation of diverse derivatives with tailored pharmacological properties. The compound's stability under various reaction conditions further enhances its appeal as a synthetic building block.

In recent years, the pharmaceutical industry has witnessed a surge in the development of drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases. Within this context, Methyl 6-cyclopentylpyrimidine-4-carboxylate has emerged as a valuable precursor in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its utility in generating compounds that exhibit potent activity against specific enzymes implicated in neurodegenerative diseases. The cyclopentyl group, in particular, has been shown to enhance binding affinity and metabolic stability, making it an ideal candidate for structure-activity relationship (SAR) studies.

One of the most compelling aspects of Methyl 6-cyclopentylpyrimidine-4-carboxylate is its role in the development of antiviral agents. Recent research has highlighted its incorporation into novel pyrimidine-based inhibitors that target viral polymerases. These inhibitors have shown promise in preclinical trials, offering potential therapeutic strategies against emerging viral pathogens. The ester functionality at the 4-position allows for facile modifications, enabling chemists to optimize pharmacokinetic profiles and improve drug-like properties.

The synthesis of Methyl 6-cyclopentylpyrimidine-4-carboxylate typically involves multi-step organic transformations, beginning with the condensation of cyclopentanone derivatives with urea or thiourea under acidic conditions to form the pyrimidine core. Subsequent functionalization at the 4-position via esterification reactions introduces the carboxylate group. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have further refined the process, improving yield and purity. These advancements underscore the compound's significance in modern synthetic chemistry.

From a computational chemistry perspective, Methyl 6-cyclopentylpyrimidine-4-carboxylate has been extensively studied to understand its molecular interactions and binding modes. Molecular docking simulations have revealed that this compound can effectively engage with biological targets such as kinases and proteases. The cyclopentyl group's steric hindrance and hydrophobicity contribute to favorable binding affinities, while the pyrimidine ring provides essential hydrogen bonding capabilities. These insights have guided medicinal chemists in designing next-generation inhibitors with enhanced efficacy and selectivity.

The pharmaceutical industry's emphasis on green chemistry has also influenced the synthesis of Methyl 6-cyclopentylpyrimidine-4-carboxylate. Researchers are increasingly adopting solvent-free reactions and catalytic methods to minimize waste and energy consumption. For example, microwave-assisted synthesis has been employed to accelerate reaction times without compromising product quality. Such innovations align with global efforts to promote sustainable practices in drug development.

In conclusion, Methyl 6-cyclopentylpyrimidine-4-carboxylate (CAS No. 2098076-04-9) represents a cornerstone in pharmaceutical synthesis, offering unparalleled flexibility for creating novel bioactive molecules. Its structural features make it an indispensable tool for researchers developing treatments for diverse diseases. As scientific understanding advances, this compound will continue to play a critical role in shaping the future of medicinal chemistry.

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